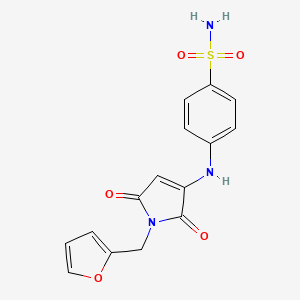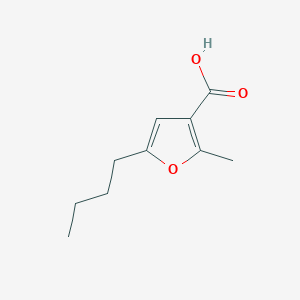
2-Bromo-2-ethyl-3-methylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-ethyl-3-methylbutanoyl chloride is a chemical compound with the molecular formula C7H12BrClO . It has a molecular weight of 227.53 .
Molecular Structure Analysis
The InChI code for 2-Bromo-2-ethyl-3-methylbutanoyl chloride is 1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 . This indicates that the molecule consists of a bromine atom and a chlorine atom attached to a carbon backbone, along with an oxygen atom forming a carbonyl group .科学的研究の応用
Nucleophilic Solvent Participation
Research on the solvolysis of tertiary bromoalkanes, including compounds similar to 2-Bromo-2-ethyl-3-methylbutanoyl chloride, highlights the role of nucleophilic solvent participation in these reactions. Such studies are critical for understanding the mechanisms of solvolysis reactions and the influence of solvent on reaction pathways (Liu, Hou, & Tsao, 2009).
Ionic Liquid-Catalyzed Alkylation
The alkylation of isobutane with 2-butene in ionic liquid media demonstrates the versatility of ionic liquids as catalysts in organic synthesis. Studies on this topic help in exploring more sustainable and efficient catalytic systems for alkylation reactions, which are fundamental in producing high-octane fuels and other valuable chemical intermediates (Yoo, Namboodiri, Varma, & Smirniotis, 2004).
Intramolecular Hydride Shift Polymerization
Investigations into the polymerization of 3-methylbutene-1 using aluminium chloride and bromide catalysts provide insights into the effects of temperature, monomer concentration, and catalyst choice on polymer molecular weight and structure. Such research is vital for the development of novel polymeric materials with tailored properties (Kennedy, Schulz, Squires, & Thomas, 1965).
Vibrational Analysis of Tertiary Alkyl Bromides
The vibrational analysis of tertiary alkyl bromides, including compounds structurally related to 2-Bromo-2-ethyl-3-methylbutanoyl chloride, aids in understanding their molecular conformations and dynamics. This type of research is foundational in the fields of spectroscopy and molecular physics, providing valuable data for the identification and characterization of organic compounds (Crowder, Richardson, & Gross, 1980).
作用機序
Mode of Action
Halogenated compounds like this often participate in nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center in the halogenated compound. The bromine atom in 2-Bromo-2-ethyl-3-methylbutanoyl chloride is likely to be involved in such reactions .
Biochemical Pathways
Halogenated compounds can influence a variety of biochemical processes, including protein synthesis and dna replication, due to their reactivity with biological molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (22753) and predicted density (1369 g/cm3), may influence its pharmacokinetic behavior .
Result of Action
Given its potential reactivity with biological molecules, it could cause modifications in protein structure or dna sequence, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2-ethyl-3-methylbutanoyl chloride. Factors such as temperature, pH, and the presence of other reactive substances can affect the compound’s reactivity and stability .
特性
IUPAC Name |
2-bromo-2-ethyl-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCEKCQFOOJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-ethyl-3-methylbutanoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)
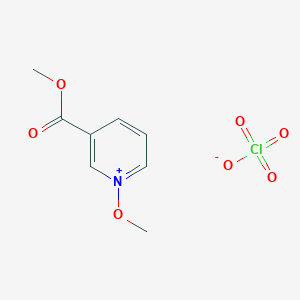
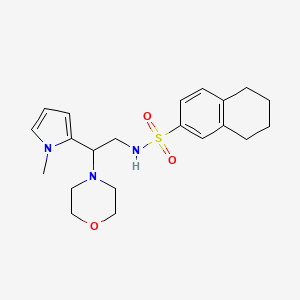
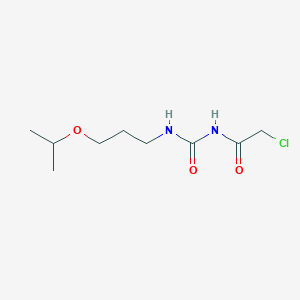
![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)

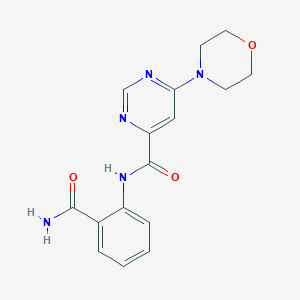
![2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2757975.png)
![N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2757977.png)
![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)
